molecular formula C9H10ClNO3 B098711 Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- CAS No. 16762-86-0

Benzene,2-chloro-1-(1-methylethoxy)-3-nitro-

Cat. No.: B098711
CAS No.: 16762-86-0
M. Wt: 215.63 g/mol
InChI Key: XVRNJDAHMXATSJ-UHFFFAOYSA-N
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Description

Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, nitro, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- typically involves the nitration of 2-chloro-3-[(propan-2-yl)oxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of benzene, followed by nitration and subsequent etherification with isopropanol. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Reduction: 2-Chloro-1-amino-3-[(propan-2-yl)oxy]benzene.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    2-Chloro-1-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered.

    1-Chloro-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.

    3-Nitro-4-chlorophenol: Contains a hydroxyl group instead of an isopropoxy group.

Uniqueness: Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where steric and electronic effects are crucial.

Properties

CAS No.

16762-86-0

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-chloro-1-nitro-3-propan-2-yloxybenzene

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3

InChI Key

XVRNJDAHMXATSJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-]

Synonyms

Benzene, 2-chloro-1-(1-methylethoxy)-3-nitro-

Origin of Product

United States

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